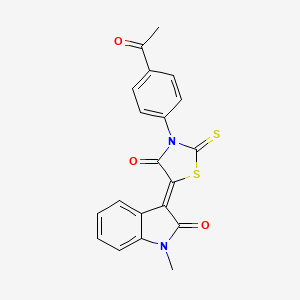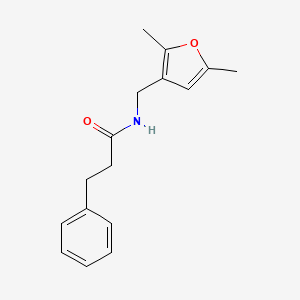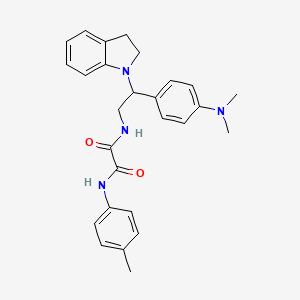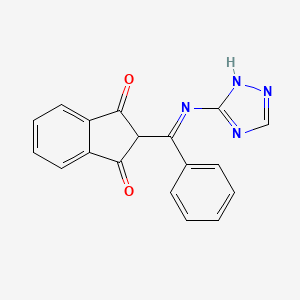
2-(2-(3H-2,3,5-Triazolyl)-2-aza-1-phenylvinyl)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3H-2,3,5-Triazolyl)-2-aza-1-phenylvinyl)indane-1,3-dione, also known as TAZVIM, is a fluorescent probe used in scientific research to detect and analyze the activity of metal ions in biological systems. This compound is synthesized through a multi-step process and has been extensively studied for its potential applications in biological and medical research.
Scientific Research Applications
Reactions and Synthetic Applications
Reactions with Tosyl Azide : The reactions of tosyl azide with 2-phenoxy- and 2-phenylsulfanyl-2,3-dihydro-1H-indane-1,3-dione show unexpected reactivity, leading to products like dimeric indanedione and ring-expanded hydroxybenzopyran. These outcomes highlight the complex behavior of intermediates and the potential for discovering new reaction pathways in the synthesis of indane derivatives (Benati, Calestani, Montevecchi, & Spagnolo, 1995).
Ene Reactions : Ene reactions involving arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione result in monoene adducts. This demonstrates the utility of these compounds in constructing complex molecular architectures through selective addition reactions (Klimova et al., 2002).
Synthesis of Spiro Derivatives : A three-component reaction involving N-phenacylbenzothiazolium bromides, aromatic aldehydes, and indane-1,3-dione in the presence of triethylamine leads to spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,2′-indenes] with high diastereoselectivity. This synthesis route opens up possibilities for creating spiro compounds with potential applications in medicinal chemistry and material science (Shen, Sun, & Yan, 2016).
Optical and Electronic Properties : The study of arylmethylene-1,3-indandione-based molecular glasses reveals the third-order optical non-linearity of these compounds, indicating their potential for applications in non-linear optics and photonic devices. The ability to create molecular glasses with high glass transition temperatures and significant non-linear susceptibilities emphasizes the material science applications of these compounds (Seniutinas et al., 2012).
Photocatalytic Degradation Mechanism : Research on the photocatalytic degradation mechanism for heterocyclic derivatives, including triazolinedione and triazole, enhances understanding of pollutant degradation in water. This research contributes to environmental chemistry by detailing how these compounds can be used in water treatment through TiO2 photocatalysis, offering insights into the degradation pathways and the role of molecular structure in determining degradation behavior (Guillard et al., 2002).
properties
IUPAC Name |
2-[(Z)-C-phenyl-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2/c23-16-12-8-4-5-9-13(12)17(24)14(16)15(11-6-2-1-3-7-11)21-18-19-10-20-22-18/h1-10,14H,(H,19,20,22)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAUBJOXZRVWTR-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=NC=NN2)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\C2=NC=NN2)/C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


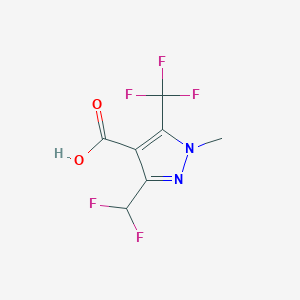

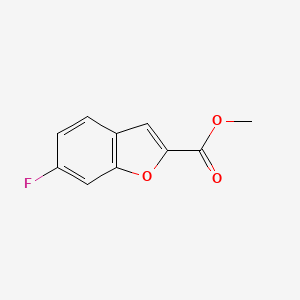
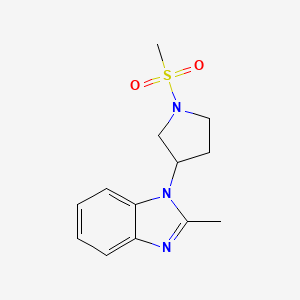
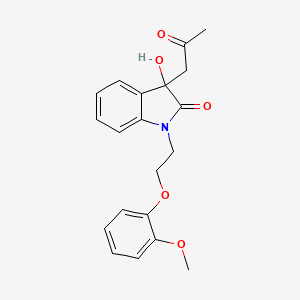

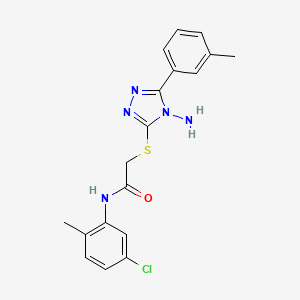
![2-[2-(Hydroxymethyl)benzimidazolyl]-1-piperidylethan-1-one](/img/structure/B2941070.png)
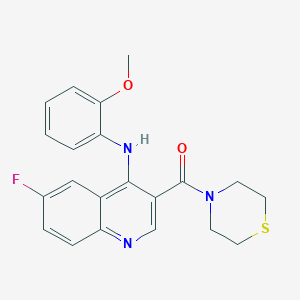
![Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2941073.png)
